Cas no 172670-07-4 (Phenol,2,6-dimethyl-4-[(1-phenyl-1H-pyrazol-3-yl)amino]-, 1-acetate)
172670-07-4 structure
Product Name:Phenol,2,6-dimethyl-4-[(1-phenyl-1H-pyrazol-3-yl)amino]-, 1-acetate
Numero CAS:172670-07-4
MF:C19H19N3O2
MW:321.373064279556
CID:150817
PubChem ID:10358698
Update Time:2025-04-19
Phenol,2,6-dimethyl-4-[(1-phenyl-1H-pyrazol-3-yl)amino]-, 1-acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,2,6-dimethyl-4-[(1-phenyl-1H-pyrazol-3-yl)amino]-, 1-acetate
- [2,6-dimethyl-4-[(1-phenylpyrazol-3-yl)amino]phenyl] acetate
- 2-methyl-4-[(1-phenyl-1H-pyrazol-3-yl)amino]phenyl propanoate
- FPL 64170XX
- [2-methyl-4-[(1-phenylpyrazol-3-yl)amino]phenyl] propanoate
- DTXSID00169368
- 2,6-Dimethyl-4-((1-phenyl-1H-pyrazol-3-yl)amino)phenol acetate
- 2,6-Dimethyl-4-(1-phenyl-1H-pyrazol-3-yl)aminophenyl acetate
- CHEMBL4096888
- Fpl-64170XX
- SCHEMBL9120132
- 172670-07-4
- Phenol, 2,6-dimethyl-4-((1-phenyl-1H-pyrazol-3-yl)amino)-, acetate (ester)
-
- Inchi: 1S/C19H19N3O2/c1-13-11-16(12-14(2)19(13)24-15(3)23)20-18-9-10-22(21-18)17-7-5-4-6-8-17/h4-12H,1-3H3,(H,20,21)
- Chiave InChI: XCQWBTDXTTYPDL-UHFFFAOYSA-N
- Sorrisi: O(C(C)=O)C1C(C)=CC(=CC=1C)NC1C=CN(C2C=CC=CC=2)N=1
Proprietà calcolate
- Massa esatta: 321.14787
- Massa monoisotopica: 321.147727
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 24
- Conta legami ruotabili: 5
- Complessità: 413
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 56.2
- XLogP3: 4.2
Proprietà sperimentali
- Densità: 1.16
- Punto di ebollizione: 479.1°Cat760mmHg
- Punto di infiammabilità: 243.5°C
- Indice di rifrazione: 1.602
- PSA: 56.15
Phenol,2,6-dimethyl-4-[(1-phenyl-1H-pyrazol-3-yl)amino]-, 1-acetate Letteratura correlata
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
172670-07-4 (Phenol,2,6-dimethyl-4-[(1-phenyl-1H-pyrazol-3-yl)amino]-, 1-acetate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso